Cas no 6698-71-1 (1-(4-Methoxyphenoxy)acetone)

1-(4-Methoxyphenoxy)acetone is a versatile organic compound characterized by its methoxyphenoxy and acetone functional groups. This chemical is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure allows for further functionalization, making it valuable in the development of complex molecules. The presence of the methoxy group enhances solubility in organic solvents, facilitating reactions under mild conditions. High purity grades are available to meet stringent industry standards, ensuring consistent performance in synthetic applications. Its stability under typical laboratory conditions further underscores its utility as a reliable building block in research and industrial processes.
1-(4-Methoxyphenoxy)acetone structure
1-(4-Methoxyphenoxy)acetone structure
Product Name:1-(4-Methoxyphenoxy)acetone
CAS No:6698-71-1
MF:C10H12O3
MW:180.200483322144
MDL:MFCD03855315
CID:505024
PubChem ID:309578
Update Time:2025-05-27

1-(4-Methoxyphenoxy)acetone Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,1-(4-methoxyphenoxy)-
    • 1-(4-METHOXYPHENOXY)-2-PROPANONE
    • 1-(4-methoxyphenoxy)propan-2-one
    • 4-Methoxy-1-acetonyloxy-benzol
    • O-Methyl-O'-acetonyl-hydrochinon
    • SY286683
    • 1-(4-methoxyphenoxy)acetone
    • FT-0694722
    • MFCD03855315
    • SCHEMBL10858118
    • AB16833
    • AKOS003345263
    • CS-0205120
    • NSC211881
    • NSC-211881
    • 6698-71-1
    • DTXSID60309389
    • LS-07747
    • NSC 211881
    • 2-Propanone, 1-(4-methoxyphenoxy)-
    • STK663965
    • ALBB-024083
    • 1-(4-Methoxyphenoxy)acetone
    • MDL: MFCD03855315
    • Inchi: 1S/C10H12O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3
    • InChI Key: IVXPKANJKOHDKJ-UHFFFAOYSA-N
    • SMILES: O(CC(C)=O)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 180.07900
  • Monoisotopic Mass: 180.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.075
  • Boiling Point: 282.7°C at 760 mmHg
  • Flash Point: 115.6°C
  • Refractive Index: 1.495
  • PSA: 35.53000
  • LogP: 1.66300

1-(4-Methoxyphenoxy)acetone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(4-Methoxyphenoxy)acetone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X44575-5g
1-(4-Methoxyphenoxy)propan-2-one
6698-71-1 #N/A
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¥96.0 2023-09-05
TRC
M129930-250mg
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$ 185.00 2022-06-04
TRC
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$ 300.00 2022-06-04
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M129930-1000mg
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$ 480.00 2022-06-04
eNovation Chemicals LLC
Y1188468-5g
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6698-71-1 95%
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$810 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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¥664.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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¥1723.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275790-5g
1-(4-Methoxyphenoxy)acetone
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¥5550.00 2024-05-04
Crysdot LLC
CD12044573-5g
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A2B Chem LLC
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